molecular formula C16H14ClN3O2 B2613258 6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)pyridine-2-carboxamide CAS No. 1436272-30-8

6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)pyridine-2-carboxamide

Cat. No.: B2613258
CAS No.: 1436272-30-8
M. Wt: 315.76
InChI Key: LOMRDVGUKXYYIY-UHFFFAOYSA-N
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Description

6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O2 and its molecular weight is 315.76. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Reactions

The compound has been involved in studies exploring the synthesis and reactions of stable o-quinoid systems, particularly focusing on the development of new methodologies for creating polysubstituted isoquinoline derivatives. These derivatives are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. For instance, Sarkar, Ghosh, and Chow (2000) detailed the synthesis of a stable o-quinoid 10-π-electron system, which undergoes high regioselective Diels−Alder cycloadditions with a variety of dienophiles to yield polysubstituted isoquinoline derivatives. This process is facilitated by the remarkable stability and unique electronic properties of the intermediate compounds (Sarkar, Ghosh, & Chow, 2000).

Antimicrobial Applications

The structural motif of "6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pyridine-2-carboxamide" and its derivatives have been explored for antimicrobial properties. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with the aim of evaluating their in vitro antibacterial and antifungal activities against various microbial strains. The synthesized compounds showed potential as antimicrobial agents, highlighting the versatility and applicability of this chemical framework in medicinal chemistry (Desai, Dodiya, & Shihora, 2011).

Sensor Development and Material Science

The compound's derivatives have been applied in the development of fluorescent anion sensors, demonstrating its utility in sensor technology and material science. Dorazco-González et al. (2014) prepared dicationic derivatives that exhibited efficient fluorescence quenching by various anions in water, indicating potential applications in environmental monitoring and analytical chemistry (Dorazco‐González et al., 2014).

Synthesis of Heterocyclic Compounds

The compound is also pivotal in the synthesis of novel heterocyclic compounds, showcasing its importance in organic chemistry. For example, Yavari, Sabbaghan, and Hossaini (2006) reported on the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles, leading to the synthesis of trichloromethylated bridgehead N-heterocycles. This research underscores the compound's role in facilitating novel chemical transformations and contributing to the diversity of organic synthesis (Yavari, Sabbaghan, & Hossaini, 2006).

Properties

IUPAC Name

6-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-20-13-7-6-11(9-10(13)5-8-15(20)21)18-16(22)12-3-2-4-14(17)19-12/h2-4,6-7,9H,5,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMRDVGUKXYYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.